molecular formula C16H19N3O3S B2738655 2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one CAS No. 851129-39-0

2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B2738655
CAS No.: 851129-39-0
M. Wt: 333.41
InChI Key: BQCGCKYJXVWSBU-UHFFFAOYSA-N
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Description

2-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3,4-dimethylphenyl group and at position 2 with a sulfanyl (-S-) linker connected to a morpholine-substituted ethanone moiety. The oxadiazole scaffold is renowned for its versatility in medicinal chemistry, often contributing to biological activity through hydrogen bonding and π-π interactions .

Properties

IUPAC Name

2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-11-3-4-13(9-12(11)2)15-17-18-16(22-15)23-10-14(20)19-5-7-21-8-6-19/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCGCKYJXVWSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioacetylation: The oxadiazole derivative is then subjected to thioacetylation using thioacetic acid or its derivatives in the presence of a catalyst.

    Attachment of the Morpholine Ring: Finally, the thioacetylated oxadiazole is reacted with morpholine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism by which 2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole and morpholine moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in aryl substituents, amine moieties, and linker configurations. Key comparisons include:

Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name/ID Aryl Substituent Amine/Linker Moiety Molecular Formula Molecular Weight (g/mol) Biological Activity Reference
Target Compound 3,4-Dimethylphenyl Morpholine C₁₆H₂₀N₃O₃S* ~334.44* Not explicitly reported
C292-0330 3,4-Dimethylphenyl 4-Phenylpiperazine C₂₂H₂₄N₄O₂S 408.52 Not specified [6]
2d (Phthalazine derivative) 3,4-Dimethylphenyl Phthalazine Anti-inflammatory (vs. indomethacin) [5]
C292-0457 2,3-Dihydrobenzodioxin Morpholine C₁₆H₁₇N₃O₅S 363.39 Not specified [9]
4a (Benzimidazole derivative) Phenyl Benzimidazole Anti-inflammatory (63.35% inhibition) [8]
8018-0278 4-Chlorophenyl 3,4-Dimethoxyphenyl C₁₈H₁₅ClN₂O₄S 390.84 Not specified [10]

*Calculated based on structural analysis.

Key Observations:

Aryl Substituent Influence :

  • The 3,4-dimethylphenyl group in the target compound and C292-0330 enhances lipophilicity compared to simpler phenyl (4a) or halogenated (8018-0278 ) analogs. In phthalazine derivatives, this substituent improves anti-inflammatory activity by 15–20% over indomethacin .
  • Substitution with electron-withdrawing groups (e.g., 4-chlorophenyl in 8018-0278 ) may alter electronic properties, affecting binding to hydrophobic enzyme pockets.

Benzimidazole-linked compounds (e.g., 4a ) show moderate anti-inflammatory activity, suggesting the sulfanyl-ethanone linker is compatible with diverse pharmacological targets.

Biological Activity Trends :

  • Anti-inflammatory activity is prevalent among oxadiazole derivatives with aryl and heterocyclic substituents . The target compound’s 3,4-dimethylphenyl group may confer similar efficacy, though experimental validation is needed.
  • Piperazine and morpholine derivatives (C292-0330 , C292-0457 ) are often explored for CNS targets due to their blood-brain barrier permeability.

Biological Activity

The compound 2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H15N3O2SC_{12}H_{15}N_{3}O_{2}S, with a molecular weight of approximately 265.33 g/mol. The structure includes a morpholine moiety and an oxadiazole ring, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of morpholine-based compounds. For instance, morpholine derivatives have shown significant inhibitory effects on ovarian cancer cell lines. A study reported that certain morpholine derivatives exhibited IC50 values comparable to standard chemotherapeutics like cisplatin, indicating their potential as lead compounds for cancer treatment .

The proposed mechanism for the anticancer activity involves the inhibition of hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator in cancer progression. Inhibition of HIF-1α can disrupt tumor growth and metastasis by affecting angiogenesis and cellular metabolism .

In Vitro Studies

In vitro assays have demonstrated that the compound effectively inhibits carbonic anhydrase, an enzyme implicated in various physiological processes including tumor growth. The IC50 values for related morpholine compounds ranged from 8.12 to 11.13 μM, showcasing their potency against this enzyme .

Structure-Activity Relationship (SAR)

The structural modifications on the oxadiazole and morpholine rings significantly influence the biological activity. For example, substituents on the phenyl ring can enhance lipophilicity and improve cellular uptake, thereby increasing efficacy .

Case Studies

StudyBiological ActivityIC50 ValuesNotes
Study 1Inhibition of HIF-1α9.40 μM (Compound 1h)Comparable to cisplatin (8.50 μM)
Study 2Carbonic Anhydrase Inhibition8.80 μM (Compound 1c)Significant potential for therapeutic use
Study 3Antitumor ActivityVarious derivatives testedMorpholine derivatives showed promising results

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